Cas no 2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid)

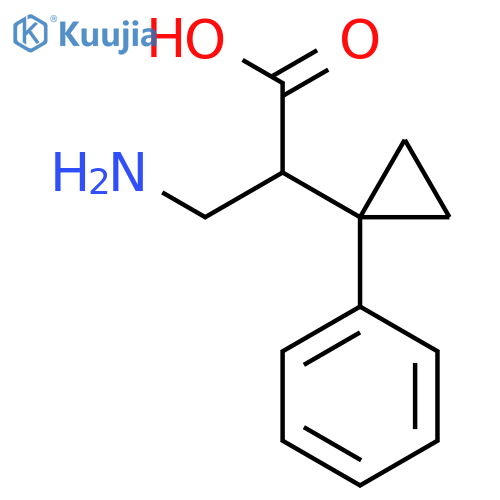

2229167-36-4 structure

商品名:3-amino-2-(1-phenylcyclopropyl)propanoic acid

3-amino-2-(1-phenylcyclopropyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(1-phenylcyclopropyl)propanoic acid

- 2229167-36-4

- EN300-1860486

-

- インチ: 1S/C12H15NO2/c13-8-10(11(14)15)12(6-7-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)

- InChIKey: YROKYTIXGIZMDY-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN)C1(C2C=CC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

3-amino-2-(1-phenylcyclopropyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860486-5.0g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1860486-0.05g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-1g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 1g |

$1057.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-5g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-2.5g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-0.25g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-0.1g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-10g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 10g |

$4545.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-0.5g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1860486-1.0g |

3-amino-2-(1-phenylcyclopropyl)propanoic acid |

2229167-36-4 | 1g |

$1057.0 | 2023-06-02 |

3-amino-2-(1-phenylcyclopropyl)propanoic acid 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2229167-36-4 (3-amino-2-(1-phenylcyclopropyl)propanoic acid) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬